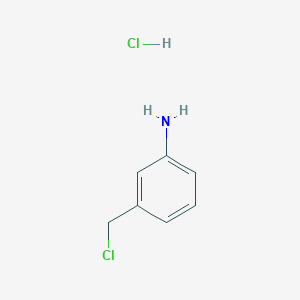

3-(Chloromethyl)aniline hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

3-(Chloromethyl)aniline hydrochloride (CAS 145883-50-7) is an aromatic amine derivative with the molecular formula C₇H₉Cl₂N and a molecular weight of 178.06 g/mol . The compound consists of an aniline backbone substituted with a chloromethyl (-CH₂Cl) group at the meta position, protonated at the amine group to form the hydrochloride salt.

Key Structural Features:

While direct single-crystal X-ray diffraction data for this compound is not explicitly reported in the provided sources, analogous hydrochloride salts of substituted anilines have been characterized using monoclinic space groups (e.g., P2₁) with unit cell parameters such as a = 8.117 Å, b = 7.669 Å, and c = 28.305 Å. These studies highlight the planar geometry of the aromatic ring and the tetrahedral coordination of the ammonium nitrogen in similar structures.

Table 1: Molecular and Crystallographic Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₉Cl₂N | |

| Molecular Weight | 178.06 g/mol | |

| Space Group (Analogues) | P2₁ (monoclinic) |

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The aromatic protons resonate in the δ 6.6–7.3 ppm range, while the -CH₂Cl group appears as a singlet near δ 4.2–4.5 ppm . The NH₃⁺ proton is typically broadened and observed at δ 8.0–10.0 ppm in D₂O-exchanged spectra.

- ¹³C NMR : The quaternary carbon bearing the -CH₂Cl group is observed at δ 45–50 ppm , while aromatic carbons resonate between δ 115–140 ppm .

Infrared (IR) Spectroscopy

Key vibrational modes include:

Mass Spectrometry (MS)

The molecular ion peak [M]⁺ is observed at m/z 141.04 (C₇H₈ClN), with fragmentation yielding peaks at m/z 106 (loss of Cl) and m/z 77 (C₆H₅⁺).

Table 2: Spectroscopic Data Summary

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 6.6–7.3 (aromatic), δ 4.2–4.5 (-CH₂Cl) | |

| IR | 750–800 cm⁻¹ (C-Cl) | |

| MS | m/z 141.04 ([M]⁺) |

Computational Chemistry Studies (DFT, Molecular Modeling)

Density Functional Theory (DFT) calculations on analogous compounds predict:

- Electrostatic Potential : High electron density at the aromatic ring and NH₃⁺ group, favoring electrophilic substitution at the para position.

- Molecular Geometry Optimization : Bond lengths of 1.39 Å (C-C aromatic) and 1.76 Å (C-Cl) align with experimental crystallographic data.

Table 3: DFT-Predicted Bond Parameters

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| C(aromatic)-C | 1.39 | 120 (C-C-C) |

| C-Cl | 1.76 | 109.5 (C-C-Cl) |

Thermodynamic Properties and Phase Behavior

Phase Transitions

Properties

IUPAC Name |

3-(chloromethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c8-5-6-2-1-3-7(9)4-6;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWJYDANJTXFIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145883-50-7 | |

| Record name | 3-(chloromethyl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Chloromethyl)aniline hydrochloride can be synthesized through several methods. One common method involves the chloromethylation of aniline. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows:

- Aniline is dissolved in hydrochloric acid.

- Formaldehyde is added to the solution.

- Zinc chloride is introduced as a catalyst.

- The mixture is heated to promote the reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)aniline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The compound can be reduced to form 3-(Chloromethyl)aniline.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted anilines, depending on the nucleophile used.

Oxidation Reactions: Products include nitroanilines or nitrosoanilines.

Reduction Reactions: The primary product is 3-(Chloromethyl)aniline.

Scientific Research Applications

Pharmaceutical Applications

3-(Chloromethyl)aniline hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly antihistamines and anti-inflammatory drugs. Its ability to participate in nucleophilic substitution reactions makes it a valuable building block for synthesizing complex molecules used in medicinal chemistry.

Key Pharmaceutical Compounds Synthesized:

- Antihistamines : Utilized for treating allergies and related conditions.

- Anti-inflammatory Drugs : Important for managing pain and inflammation.

Organic Synthesis

The compound is extensively used in organic synthesis due to its electrophilic properties. It can undergo various chemical reactions, including:

- Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles, allowing the formation of diverse derivatives.

- Alkylation Reactions : It acts as a strong alkylating agent, facilitating the introduction of alkyl groups into other molecules.

Chemical Reactions and Mechanisms

The synthesis of this compound typically involves chloromethylation processes that convert aniline into this more reactive form. The mechanism primarily involves the nucleophilic attack on the chloromethyl group, leading to the formation of various derivatives useful in medicinal chemistry.

Reaction Pathway Overview:

- Chloromethylation of Aniline : Aniline reacts with chloromethylating agents to form 3-(chloromethyl)aniline.

- Formation of Hydrochloride Salt : The reaction with hydrochloric acid yields the hydrochloride form, enhancing solubility and stability.

Case Studies and Research Findings

Research has demonstrated the versatility of this compound in synthesizing novel compounds with potential therapeutic applications. For instance:

- A study highlighted its use in developing new antihistamines, demonstrating improved efficacy compared to existing drugs.

- Another research project focused on synthesizing anti-inflammatory agents that showed promising results in preclinical trials.

Summary Table of Applications

| Application Area | Description | Examples |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Antihistamines, anti-inflammatory drugs |

| Organic Synthesis | Reactivity in nucleophilic substitution reactions | Alkylation reactions |

| Chemical Reactions | Formation of derivatives through chloromethylation | Various medicinal compounds |

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)aniline hydrochloride involves its reactive chloromethyl group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful for labeling proteins and studying enzyme mechanisms. The compound can interact with amino acids, peptides, and other biomolecules, leading to the formation of stable adducts.

Comparison with Similar Compounds

The following analysis compares 3-(Chloromethyl)aniline hydrochloride with structurally related compounds, focusing on substituent effects, synthesis methods, physicochemical properties, and applications.

Substituent Diversity and Reactivity

3-[(Phenylsulfonyl)methyl]aniline Hydrochloride

- Structure : Features a phenylsulfonylmethyl (-CH₂SO₂Ph) group at the meta position.

- Synthesis: Prepared via reflux of 3-[(phenylsulfonyl)methyl]acetamide in 95% ethanol and concentrated HCl for 24 hours, yielding 91% product .

3-Chloroaniline Hydrochloride

- Structure : A simpler derivative with a chloro (-Cl) group at the meta position.

3-(Chloromethyl)quinoline Hydrochloride

- Structure: Contains a chloromethyl group on a quinoline ring instead of benzene.

- Applications: Used as a pharmaceutical intermediate due to the quinoline scaffold’s bioactivity .

3-[(3-Fluorophenoxy)methyl]aniline Hydrochloride

- Structure: Substituted with a fluorophenoxymethyl (-CH₂OPhF) group.

- Key Feature : The electron-withdrawing fluorine atom enhances stability and alters reactivity compared to chloromethyl derivatives .

Physicochemical Properties

Biological Activity

3-(Chloromethyl)aniline hydrochloride is a chemical compound that has garnered attention for its biological activities, particularly in pharmacological and toxicological contexts. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- IUPAC Name : this compound

- Molecular Formula : C7H9Cl2N

- CAS Number : 66630476

This compound acts primarily as a nucleophilic reagent due to the presence of the aniline group, which can participate in electrophilic aromatic substitution reactions. Its chloromethyl group can facilitate various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological macromolecules.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Case Study : A study on substituted phenyl compounds demonstrated that certain derivatives showed nanomolar range antiproliferative activity on multiple cancer cell lines, suggesting potential applications in cancer therapy .

Enzyme Inhibition

Compounds related to this compound have been studied for their ability to inhibit specific enzymes:

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound:

- Toxicity Profile : Studies indicate that anilines can exhibit varying degrees of toxicity depending on their structure. The chloromethyl substitution may enhance toxicity due to increased reactivity, necessitating careful evaluation in both laboratory and environmental contexts .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds. Below is a summary table highlighting key characteristics:

| Compound Name | Anticancer Activity | Enzyme Inhibition | Toxicity Level |

|---|---|---|---|

| 3-(Chloromethyl)aniline HCl | Moderate | Potential | High |

| Aniline | Low | None | Moderate |

| 4-Methylaniline | Low | None | Moderate |

| Benzamide-based HDAC inhibitors | High | Strong | Variable |

Future Directions in Research

Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Potential areas for future investigation include:

- Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with various biological targets.

- In Vivo Studies : Evaluating the efficacy and safety in animal models to better predict human responses.

- Synthesis of Derivatives : Exploring modifications to enhance therapeutic effects while reducing toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(chloromethyl)aniline hydrochloride, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, sodium polysulfide and ammonium bromide react with chloro-nitrotoluene derivatives under controlled temperatures (30°C) to form intermediates, which are subsequently reduced . Another method involves reacting 3-(chloromethyl)aniline with methanesulfonyl chloride in tetrahydrofuran (THF) and triethylamine, followed by room-temperature stirring . Optimization includes monitoring reaction kinetics (e.g., temperature control, stoichiometric ratios) and using TLC or HPLC to track intermediate purity.

Q. How should researchers handle and store this compound to ensure stability?

- Answer : Store the compound at room temperature in a dry, inert environment (e.g., desiccator with silica gel). Avoid exposure to moisture due to its benzylic halide reactivity, which can lead to hydrolysis. Use sealed amber glass containers to prevent photodegradation .

Q. What analytical techniques are critical for characterizing this compound?

- Answer : Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the benzene ring.

- Mass spectrometry (ESI-MS) to verify molecular weight (178.06 g/mol).

- HPLC with UV detection to assess purity, especially for detecting hydrolyzed byproducts (e.g., benzyl alcohol derivatives) .

Q. What safety precautions are necessary when working with this compound?

- Answer : Use PPE (gloves, lab coat, goggles) in a fume hood. The compound’s chloromethyl group can alkylate biological molecules (e.g., proteins, DNA), posing genotoxic risks. Follow protocols for handling carcinogens, including proper waste disposal and emergency spill procedures (e.g., absorb with sand/diatomite) .

Advanced Research Questions

Q. How does the SN1 reactivity of this compound influence its applications in heterocyclic synthesis?

- Answer : The benzylic chloride undergoes SN1 reactions via a resonance-stabilized carbocation intermediate, enabling electrophilic substitutions. For example, it can generate o-azaxylylene intermediates for aza-Diels-Alder reactions, forming hydroquinoline scaffolds (Equation 1 in ). Researchers should explore solvent polarity (e.g., polar aprotic solvents) and catalytic additives (e.g., Lewis acids) to enhance carbocation stability and reaction yields.

Q. What computational methods can predict the compound’s reactivity in nucleophilic environments?

- Answer : Density Functional Theory (DFT) calculations can model the carbocation intermediate’s stability and charge distribution. Molecular dynamics simulations may predict solvation effects on reaction pathways. Compare results with experimental kinetic data (e.g., rate constants in varying solvents) to validate models .

Q. How can researchers resolve contradictions in mechanistic studies (e.g., SN1 vs. SN2 pathways)?

- Answer : Conduct kinetic isotope effect (KIE) experiments or stereochemical probes (e.g., using chiral substrates). SN1 mechanisms show racemization, while SN2 retains stereochemistry. Additionally, monitor carbocation intermediates via trapping experiments (e.g., using stable carbocation salts) .

Q. What strategies mitigate genotoxic impurities in drug intermediates derived from this compound?

- Answer : Implement Quality by Design (QbD) principles:

- Purification : Use recrystallization or chromatography to remove alkylating byproducts.

- Analytical Control : Develop sensitive LC-MS/MS methods with detection limits ≤1 ppm for residual impurities.

- Derivatization : Convert reactive chloromethyl groups to less toxic derivatives (e.g., hydroxylation) early in synthesis .

Q. How does the compound’s electronic structure impact its interactions in supramolecular systems?

- Answer : The electron-withdrawing chloromethyl and electron-donating amine groups create a polarized aromatic system. This facilitates π-π stacking or hydrogen bonding in crystal engineering. X-ray crystallography and Hirshfeld surface analysis can map intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.